N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-methoxybenzamide

Catalog No.
S3258195
CAS No.
1788772-85-9
M.F
C16H20N4O3
M. Wt
316.361
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-met...

CAS Number

1788772-85-9

Product Name

N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-methoxybenzamide

IUPAC Name

N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-methoxybenzamide

Molecular Formula

C16H20N4O3

Molecular Weight

316.361

InChI

InChI=1S/C16H20N4O3/c1-5-23-16-17-10-12(14(19-16)20(2)3)18-15(21)11-8-6-7-9-13(11)22-4/h6-10H,5H2,1-4H3,(H,18,21)

InChI Key

SKXKKPXMTIDRMY-UHFFFAOYSA-N

SMILES

CCOC1=NC=C(C(=N1)N(C)C)NC(=O)C2=CC=CC=C2OC

solubility

not available

N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-methoxybenzamide is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a dimethylamino group and an ethoxy group, as well as a methoxybenzamide moiety. Its molecular formula is C14H18N4O3C_{14}H_{18}N_{4}O_{3}, and it has a molecular weight of approximately 286.32 g/mol. The compound's structural complexity suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

As information on this compound is scarce, specific safety hazards are unknown. However, as a general precaution, any unknown compound should be handled with care in a well-ventilated laboratory following standard laboratory safety protocols [].

Potential Kinase Inhibitor

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-2-methoxybenzamide (N-(DEMBm)-2-MeOBz) is a chemical compound that has been investigated for its potential to inhibit kinases, which are enzymes that play a crucial role in many cellular processes. Studies have shown that N-(DEMBm)-2-MeOBz can bind to and inhibit the activity of specific kinases, such as Bruton's tyrosine kinase (BTK) []. BTK is a kinase that is involved in B-cell signaling, and inhibition of BTK has been shown to be effective in the treatment of some cancers and autoimmune diseases [].

Anti-Cancer Properties

Due to its potential to inhibit BTK, N-(DEMBm)-2-MeOBz has been explored for its anti-cancer properties. In vitro studies have shown that N-(DEMBm)-2-MeOBz can inhibit the growth and proliferation of cancer cells []. However, further research is needed to determine the effectiveness of N-(DEMBm)-2-MeOBz in vivo (in living organisms) and its potential for cancer treatment in humans.

The chemical reactivity of N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-methoxybenzamide can be analyzed through various types of reactions:

  • Nucleophilic Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, potentially forming new derivatives.
  • Hydrolysis: The amide bond in the compound may undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding acid and amine.
  • Reduction: The compound may also be subject to reduction reactions, converting the carbonyl group into an alcohol.

These reactions can be leveraged for synthesizing derivatives with modified biological activities.

Preliminary studies suggest that N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-methoxybenzamide exhibits significant biological activity, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways. Its structural components indicate potential interactions with biological targets such as kinases or G-protein coupled receptors, which are critical in various signaling pathways. Further pharmacological studies are required to elucidate its precise mechanisms of action and therapeutic potential.

The synthesis of N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-methoxybenzamide typically involves several key steps:

  • Formation of the Pyrimidine Ring: Starting from appropriate precursors, the pyrimidine ring can be synthesized through cyclization reactions involving dimethylamine and ethyl compounds.
  • Substitution Reactions: The introduction of the methoxy group on the benzene ring can be achieved via electrophilic aromatic substitution.
  • Amidation: Finally, coupling the resulting pyrimidine derivative with a suitable benzoyl chloride leads to the formation of the final amide product.

These methods can vary based on available starting materials and desired yield.

N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-methoxybenzamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases.
  • Research: In biochemical studies aimed at understanding enzyme mechanisms or receptor interactions.
  • Chemical Probes: For investigating biological pathways in cellular models.

Interaction studies are crucial for understanding how N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-methoxybenzamide interacts with biological targets. Techniques such as:

  • Molecular Docking: To predict binding affinity and orientation with target proteins.
  • In Vitro Assays: To evaluate the compound's effects on cell proliferation, apoptosis, or enzyme activity.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion profiles.

These studies will provide insights into its therapeutic viability and safety profile.

N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-methoxybenzamide shares structural features with several other compounds that may exhibit similar biological activities. Here are some comparable compounds:

Compound NameStructureNotable Features
4-(Dimethylamino)-2-methoxypyrimidineStructureLacks the benzamide moiety but retains similar pyrimidine core
5-Methoxy-N-(pyridin-3-yl)benzamideStructureContains a methoxy group and benzamide structure but different nitrogen heterocycles
N-(4-Methylpyridin-2-yl)benzamideStructureSimilar amide structure but different substituents

The uniqueness of N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-methoxybenzamide lies in its specific combination of functional groups and heterocycles, which may confer distinct biological properties not found in these other compounds.

XLogP3

2.1

Dates

Last modified: 08-19-2023

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